molecular formula C8H7NO3 B1604793 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 771-26-6

4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1604793
CAS No.: 771-26-6
M. Wt: 165.15 g/mol
InChI Key: PTSQWRVYIPQDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms The presence of a hydroxyl group at the fourth position of the oxazine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and efficiency, yielding the desired compound in good to excellent yields . The reaction conditions are typically mild, making it compatible with various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron (Fe) and acetic acid are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxazinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s antimicrobial and bioactive properties.

Comparison with Similar Compounds

4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazine derivatives, such as:

    2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    4-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.

    4-Amino-2H-1,4-benzoxazin-3(4H)-one: The presence of an amino group introduces different hydrogen bonding and reactivity patterns.

The unique presence of the hydroxyl group in this compound distinguishes it from these similar compounds, contributing to its specific chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-5-12-7-4-2-1-3-6(7)9(8)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSQWRVYIPQDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227885
Record name 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-26-6
Record name 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Customer
Q & A

Q1: What is the molecular formula and weight of D-DIBOA?

A1: D-DIBOA has a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol.

Q2: How is D-DIBOA typically quantified and analyzed?

A2: Several analytical methods are employed to characterize and quantify D-DIBOA, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used for separating, identifying, and quantifying D-DIBOA in plant extracts and soil samples. [, ]
  • Mass Spectrometry (MS): Often coupled with HPLC, MS provides accurate mass determination and structural information about D-DIBOA and its degradation products. [, , , , , , ]
  • Spectrophotometry: A quick and sensitive method for quantifying D-DIBOA, particularly in biocatalysis studies where rapid analysis is crucial. []
  • Nuclear Magnetic Resonance (NMR): Utilized to confirm the structure and purity of isolated D-DIBOA. [, ]

Q3: How can the enantiomers and diastereomers of D-DIBOA derivatives be separated?

A3: Capillary electrophoresis has been explored as a technique for separating enantiomers and diastereomers of D-DIBOA derivatives. []

Q4: What is the primary biological activity of D-DIBOA and related benzoxazinones?

A4: D-DIBOA and other benzoxazinones are recognized for their allelopathic properties, acting as plant defense chemicals, particularly in Gramineae species like wheat, rye, and maize. [, , ]

Q5: How does D-DIBOA exert its phytotoxic effects?

A5: While the exact mechanism of action remains under investigation, research suggests that D-DIBOA and its degradation products interfere with various plant growth processes, including root and shoot elongation. [, ]

Q6: What is the potential of D-DIBOA as a herbicide?

A6: Due to its phytotoxic properties, D-DIBOA is considered a potential lead compound for developing natural, environmentally friendly herbicides. Research has focused on understanding its structure-activity relationships to enhance its herbicidal efficacy and selectivity. [, , ]

Q7: How does the structure of D-DIBOA affect its activity?

A7: Structure-activity relationship (SAR) studies indicate that modifications to the D-DIBOA structure, such as changes in functional groups and chain length, can significantly influence its phytotoxicity, selectivity, and stability. [, ]

Q8: What are the degradation pathways of D-DIBOA in soil?

A9: D-DIBOA undergoes biodegradation in soil, primarily by soil microbes. A major degradation pathway involves the formation of benzoxazolin-2-one (BOA), followed by its transformation to 2-aminophenoxazin-3-one (APO). []

Q9: How stable is D-DIBOA in the environment?

A10: D-DIBOA exhibits moderate stability in soil, with a half-life of around 43 hours. Its degradation product, APO, demonstrates higher persistence, remaining in the soil for extended periods. []

Q10: Can plants absorb D-DIBOA exuded by neighboring plants?

A11: Research has shown that rye plants exude D-DIBOA into the rhizosphere, and this compound can be absorbed by the roots of neighboring plants, such as hairy vetch, and translocated to their shoots. []

Q11: Are D-DIBOA and related benzoxazinoids found in food?

A12: Yes, D-DIBOA and its glucosylated form (DIBOA-Glc) are present in cereal grains like wheat, rye, and maize, and are therefore components of human and animal diets. [, , , ]

Q12: Are dietary benzoxazinoids absorbed by mammals?

A13: Yes, studies in pigs and rats demonstrate that dietary benzoxazinoids are absorbed from the gut and distributed throughout the body. [, ]

Q13: What are the primary metabolic pathways of benzoxazinoids in mammals?

A13: Following absorption, benzoxazinoids undergo extensive metabolism, mainly in the liver. Key metabolic transformations include:

  • Phase II Conjugation: Glucuronidation and sulfation to increase water solubility and facilitate excretion. [, , ]

Q14: How are benzoxazinoids excreted from the body?

A15: Benzoxazinoids and their metabolites are primarily eliminated from the body through urine. [, , ]

Q15: Can D-DIBOA be produced through biocatalysis?

A16: Yes, researchers have successfully engineered Escherichia coli strains capable of producing D-DIBOA through biocatalysis. []

Q16: What are the advantages of biocatalytic D-DIBOA production?

A17: Biocatalysis offers a sustainable and potentially cost-effective alternative to chemical synthesis for D-DIBOA production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.